molecular formula C21H20N2O3 B2654573 (Z)-N'-(3,4-dimethoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide CAS No. 328538-68-7

(Z)-N'-(3,4-dimethoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B2654573
CAS No.: 328538-68-7
M. Wt: 348.402
InChI Key: MMJUJYOIYOJEPL-HMAPJEAMSA-N
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Description

(Z)-N’-(3,4-dimethoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(3,4-dimethoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-(naphthalen-1-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:

    Preparation of 2-(naphthalen-1-yl)acetohydrazide: This intermediate can be synthesized by reacting naphthalene-1-acetic acid with hydrazine hydrate in the presence of a dehydrating agent like phosphorus oxychloride.

    Condensation Reaction: The prepared 2-(naphthalen-1-yl)acetohydrazide is then reacted with 3,4-dimethoxybenzaldehyde in ethanol under reflux. The reaction mixture is heated for several hours to ensure complete condensation, forming the desired hydrazone.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(3,4-dimethoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group back to the corresponding hydrazine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalene derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-(3,4-dimethoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide is studied for its potential as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it useful in catalysis and material science.

Biology

The compound has shown promise in biological research due to its potential bioactivity. It is investigated for its antimicrobial, antifungal, and anticancer properties. Researchers explore its interactions with various biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological properties. Studies focus on their potential as drug candidates for treating infections, cancer, and other diseases.

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for applications in the synthesis of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism by which (Z)-N’-(3,4-dimethoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity may result from disrupting bacterial cell walls or interfering with essential enzymes. In cancer research, the compound might induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-N’-(3,4-dimethoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide: The E-isomer of the compound, differing in the spatial arrangement around the C=N bond.

    N’-(3,4-dimethoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide: Without the Z/E specification, this compound can exist in either isomeric form.

    N’-(3,4-dimethoxybenzylidene)-2-(phenyl)acetohydrazide: A similar compound with a phenyl group instead of a naphthyl group.

Uniqueness

(Z)-N’-(3,4-dimethoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide is unique due to its specific structural features, such as the Z-configuration and the presence of both naphthalene and dimethoxybenzylidene groups

This detailed overview provides a comprehensive understanding of (Z)-N’-(3,4-dimethoxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-25-19-11-10-15(12-20(19)26-2)14-22-23-21(24)13-17-8-5-7-16-6-3-4-9-18(16)17/h3-12,14H,13H2,1-2H3,(H,23,24)/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJUJYOIYOJEPL-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)CC2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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